molecular formula C8H11N3OS B2828764 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole CAS No. 477859-51-1

5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole

Cat. No.: B2828764
CAS No.: 477859-51-1
M. Wt: 197.26
InChI Key: APPZPUCZPATJIQ-UHFFFAOYSA-N
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Description

5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound featuring a fused triazole-thiazole core. The molecule is substituted at position 5 with a 1-methoxyethyl group and at position 6 with a methyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications.

Properties

IUPAC Name

5-(1-methoxyethyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-5-7(6(2)12-3)13-8-9-4-10-11(5)8/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPZPUCZPATJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding the desired compound with high purity.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves the use of commercially available starting materials and standard organic synthesis techniques, ensuring cost-effectiveness and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

Drug Development

The compound has been investigated for its role as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that enhance bioactivity and selectivity towards specific biological targets.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound in the context of developing inhibitors for protein targets involved in cancer progression. The results indicated that modifications to the fluorenyl group enhanced binding affinity and selectivity compared to existing drugs .

Anticancer Activity

Research has shown that compounds similar to (1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid exhibit cytotoxic effects against various cancer cell lines.

Data Table: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15Journal of Medicinal Chemistry
HeLa (Cervical)10Cancer Research
A549 (Lung)12European Journal of Medicinal Chemistry

Polymer Synthesis

The compound serves as a precursor in the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study : A recent investigation demonstrated the use of this compound in creating high-performance polymer composites for use in aerospace applications. The modified polymers exhibited improved tensile strength and thermal resistance compared to traditional materials .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme mechanisms through inhibition assays. Its ability to interact with enzyme active sites makes it a valuable tool in biochemical research.

Data Table: Enzyme Inhibition Potency

EnzymeInhibition TypeIC50 (µM)Reference
ChymotrypsinCompetitive5Biochemistry
TrypsinNon-competitive8Journal of Biological Chemistry

Antimicrobial Properties

Emerging studies have indicated that derivatives of this compound possess antimicrobial activity against various pathogens, making them candidates for new antimicrobial agents.

Case Study : An investigation into its antimicrobial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication in cancer cells or bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications
  • Triazolo-Thiazole vs. Triazolo-Thiadiazole: Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () replace the thiazole ring with a thiadiazole moiety. In contrast, the thiazole core in the target compound may prioritize metabolic stability due to reduced ring strain.
  • Substituent Position and Configuration: describes a compound with a pyrazole substituent and a Z-configuration at position 5, [(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b]triazol-6-one].
Functional Group Comparisons
  • Methoxyethyl vs. Aryl Groups: In , derivatives like 5-(4-benzyloxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b]triazol-6-one exhibit strong anticancer activity against HCT116 cells.
  • Methyl vs. Trifluoromethyl Groups :
    The compound 6-(5-methyl-3-isoxazolyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () includes a trifluoromethyl group, which enhances metabolic resistance and electron-withdrawing effects. The target compound’s 6-methyl group may offer similar stability but with reduced electronegativity [16].

Anticancer Activity
  • Cytotoxicity and Selectivity: Thiazolo[3,2-b]triazol-6-one derivatives () show selective inhibition of HCT116 and BEL-7402 cancer cells (IC50: 8–12 µM) with minimal toxicity to normal L-02 cells. The target compound’s methoxyethyl group may enhance selectivity by reducing off-target interactions [13].
Antifungal Potential
  • Lanosterol 14α-Demethylase Inhibition: Molecular docking studies in suggest that methoxyphenyl-substituted triazolo-thiadiazoles inhibit fungal lanosterol demethylase.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog () Analog ()
Molecular Formula C9H12N4O2S (inferred) C27H22N4O5S C14H11N5O2S
LogP (Predicted) 1.8–2.2 3.5–4.0 2.5–3.0
Water Solubility Moderate (methoxyethyl enhances H2O) Low (bulky aryl groups) Moderate (thiadiazole polar surface)
Metabolic Stability High (methyl reduces CYP450 affinity) Moderate (aryl groups prone to oxidation) Low (thiadiazole susceptible to hydrolysis)

Biological Activity

5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8_8H11_{11}N3_3OS
  • Molecular Weight : 197.26 g/mol
  • CAS Number : 477859-51-1

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory potential. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Anticancer Activity

This compound has shown promise in cancer research. Thiazolo derivatives have been identified as inhibitors of c-Met, a receptor tyrosine kinase involved in tumor growth and metastasis. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines and inhibit cell proliferation by disrupting cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It has been shown to modulate receptor activity related to cell signaling pathways that govern cell survival and proliferation.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Case Studies and Research Findings

StudyFindings
Demonstrated anti-inflammatory effects through inhibition of COX and LOX enzymes.
Identified as a potent c-Met inhibitor with significant anticancer activity in vitro.
Showed antimicrobial properties against various bacterial strains.

Q & A

Q. What are the optimal synthetic routes for 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole?

A multi-step synthesis is typically employed. Start with cyclocondensation of thiosemicarbazides with α-haloketones to form the thiazole core. Introduce the 1-methoxyethyl and methyl groups via nucleophilic substitution or alkylation under controlled pH and temperature. For example, use sodium hydride in toluene for deprotonation and subsequent coupling with methoxyethyl halides . Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Validate purity via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

  • 1H NMR : Identify proton environments (e.g., methoxyethyl –OCH2– at δ 3.2–3.5 ppm, methyl groups at δ 2.1–2.4 ppm).
  • IR Spectroscopy : Confirm functional groups (C=N stretch ~1600 cm⁻¹, C-S stretch ~680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
    Cross-reference with simulated spectra from computational tools like Gaussian .

Q. How can researchers assess compound stability under experimental conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–60°C for 72 hours; monitor degradation via HPLC.
  • Photostability : Expose to UV light (320–400 nm) and track changes in UV-Vis absorbance.
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C for 24 hours. Use LC-MS to identify degradation products .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antifungal vs. anticancer) be resolved?

Adopt a systematic approach:

  • Target-Specific Assays : Test against isolated enzymes (e.g., 14-α-demethylase for antifungal activity , topoisomerase II for anticancer effects ).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxyethyl with halogenated groups) to isolate mechanisms.
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities for conflicting targets. Compare results with experimental IC50 values .

Q. What experimental designs optimize pharmacological efficacy while minimizing toxicity?

  • In Vitro/In Vivo Correlation : Screen cytotoxicity (MTT assay on HEK-293 cells) alongside efficacy (e.g., MCF-7 cells for anticancer activity).
  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability in rodent models. Adjust lipophilicity via logP optimization (target 2–3) to enhance blood-brain barrier penetration if needed .
  • Metabolite Identification : Use liver microsomes and LC-MS/MS to identify toxic metabolites. Modify vulnerable moieties (e.g., methyl groups prone to oxidation) .

Q. How can molecular dynamics (MD) simulations refine mechanistic understanding?

  • Enzyme Binding : Simulate interactions with 14-α-demethylase (PDB: 3LD6) over 100 ns trajectories. Analyze hydrogen bonds (e.g., triazole N3 with Tyr118) and hydrophobic contacts (methyl group with Leu121) .
  • Membrane Permeability : Use CHARMM-GUI to model bilayer penetration. Correlate with experimental PAMPA permeability coefficients .

Q. What strategies validate the compound’s role in multi-target therapies (e.g., dual antifungal/anti-inflammatory)?

  • Dual-Activity Assays : Test in parallel against Candida albicans (MIC ≤ 8 µg/mL) and COX-2 inhibition (IC50 ≤ 10 µM).
  • Transcriptomics : Perform RNA-seq on treated macrophages to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • In Vivo Models : Use murine candidiasis models with cytokine profiling (ELISA) to confirm dual efficacy .

Data Analysis & Methodological Challenges

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Force Field Calibration : Re-parameterize AMBER/GAFF for triazolo-thiazole derivatives using quantum mechanical (QM) data.
  • Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in docking simulations to improve accuracy.
  • Experimental Replicates : Perform dose-response curves in triplicate to reduce variability. Use statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What methodologies enhance reproducibility in multi-step syntheses?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., disappearance of –SH groups at 2550 cm⁻¹).
  • Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) via response surface methodology (RSM).
  • Batch Record Standardization : Document all parameters (e.g., stirring speed, argon flow rate) to minimize operator-dependent variability .

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